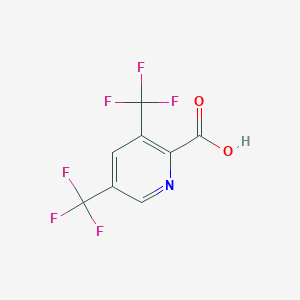

3,5-Bis(trifluoromethyl)picolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3F6NO2 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

3,5-bis(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-4(8(12,13)14)5(6(16)17)15-2-3/h1-2H,(H,16,17) |

InChI Key |

NTRPMEPLKXEZMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 3,5-Bis(trifluoromethyl)picolinic Acid

Direct synthesis approaches aim to construct the target molecule in a few steps from readily available starting materials.

A plausible direct route to this compound involves the carboxylation of a corresponding halogenated precursor, such as 2-chloro- or 2-bromo-3,5-bis(trifluoromethyl)pyridine. This method is a common strategy for the synthesis of pyridine (B92270) carboxylic acids. The general approach involves a metal-halogen exchange followed by quenching with carbon dioxide.

A typical reaction would proceed via the formation of an organometallic intermediate, such as an organolithium or Grignard reagent. For instance, treating 2-bromo-3,5-bis(trifluoromethyl)pyridine with a strong base like n-butyllithium at low temperatures would generate the corresponding lithiated species. Subsequent reaction with solid carbon dioxide (dry ice) or gaseous CO2, followed by an acidic workup, would yield the desired picolinic acid. While a specific example for the 3,5-bis(trifluoromethyl) derivative is not extensively documented in publicly available literature, this method has been successfully applied to synthesize other substituted picolinic acids.

A related example is the synthesis of 3,5-bis(trifluoromethyl)benzoic acid from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) via a Grignard reagent, which demonstrates the feasibility of carboxylating aromatic rings bearing two trifluoromethyl groups. chemicalbook.com

Table 1: Representative Carboxylation Reactions of Halogenated Aromatics

| Starting Material | Reagents | Product | Reference |

| 3,5-Bis(trifluoromethyl)bromobenzene | 1. Mg, THF; 2. CO2; 3. H+ | 3,5-Bis(trifluoromethyl)benzoic acid | chemicalbook.com |

| 2-Bromopyridine | 1. n-BuLi, Et2O; 2. CO2; 3. H+ | Picolinic acid | General Method |

It is important to note that the presence of two strongly electron-withdrawing trifluoromethyl groups can influence the stability and reactivity of the organometallic intermediate, potentially requiring careful optimization of reaction conditions.

Another direct approach involves the trifluoromethylation of a pre-existing picolinic acid or a suitable pyridine precursor. The introduction of trifluoromethyl groups onto a pyridine ring can be achieved through various methods, although achieving 3,5-disubstitution with high selectivity can be challenging.

Common trifluoromethylating agents include Ruppert-Prakash reagent (TMSCF3), Togni reagents, and trifluoromethyl iodide (CF3I) in the presence of a radical initiator. For pyridine derivatives, the position of trifluoromethylation is highly dependent on the reaction conditions and the electronic nature of the pyridine ring. jst.go.jp

The direct trifluoromethylation of picolinic acid itself is complicated by the presence of the acidic proton and the directing effects of the carboxylate group. A more viable strategy might involve the trifluoromethylation of a pyridine derivative that can be later converted to a picolinic acid. For instance, starting with a dihalogenated pyridine, such as 3,5-dibromopyridine, one could potentially perform a double trifluoromethylation reaction, followed by carboxylation at the 2-position. However, controlling the regioselectivity of such reactions is a significant synthetic hurdle.

A review on the synthesis of trifluoromethylpyridines highlights that many commercially important compounds are derived from 3-picoline, which undergoes chlorination and subsequent fluorination to introduce the trifluoromethyl group. jst.go.jpnih.gov This suggests that a multi-step sequence starting from a substituted picoline might be a more practical approach.

Precursor Chemistry and Functional Group Interconversions

Given the challenges of direct synthesis, multi-step routes involving the construction of a substituted pyridine ring followed by functional group manipulations are often more feasible.

While not a direct route to the target picolinic acid, 3,5-bis(trifluoromethyl)acetophenone serves as a key precursor for the synthesis of related heterocyclic compounds, such as pyrazoles. nih.gov In a typical synthesis, the acetophenone (B1666503) is condensed with a hydrazine (B178648) derivative to form a hydrazone, which then undergoes cyclization to form the pyrazole (B372694) ring. nih.gov For example, reaction with 4-hydrazinobenzoic acid leads to the formation of a pyrazole with a 3-[3,5-bis(trifluoromethyl)phenyl] substituent. nih.gov

This chemistry highlights the utility of the 3,5-bis(trifluoromethyl)phenyl moiety as a building block in heterocyclic synthesis. While this specific reaction sequence leads to pyrazoles, it demonstrates the potential for using appropriately substituted acetophenones in condensation reactions to form other heterocyclic systems, which could, in principle, be adapted to form a pyridine ring.

As mentioned in section 2.1.1, the conversion of a halogenated pyridine to a carboxylic acid is a fundamental transformation in the synthesis of picolinic acids. This can be achieved through several methods beyond the organometallic route. One common industrial method involves the hydrolysis of a nitrile. For instance, a 2-cyano-3,5-bis(trifluoromethyl)pyridine could be hydrolyzed under acidic or basic conditions to yield the desired picolinic acid.

The precursor nitrile can often be prepared from the corresponding bromo- or chloro-pyridine via a nucleophilic substitution reaction with a cyanide salt, such as copper(I) cyanide (Rosenmund-von Braun reaction) or through palladium-catalyzed cyanation reactions.

Another potential route is the oxidation of a methyl group at the 2-position of the pyridine ring. Therefore, the synthesis of 2-methyl-3,5-bis(trifluoromethyl)pyridine would be a key intermediate step.

Once this compound is synthesized, it can be derivatized to other related compounds. A common transformation is the reduction of the carboxylic acid to the corresponding aldehyde, 3,5-bis(trifluoromethyl)picolinaldehyde (B6894688). This can be achieved using various reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or by converting the carboxylic acid to a more reactive derivative (e.g., an acid chloride or an ester) followed by a controlled reduction.

Conversely, the oxidation of 3,5-bis(trifluoromethyl)picolinaldehyde would provide a direct route to the target picolinic acid. If the aldehyde were accessible through other synthetic means, oxidation with reagents like potassium permanganate (B83412) (KMnO4) or chromic acid could be employed.

Advanced Synthetic Techniques

Modern organic synthesis employs a variety of techniques to enhance reaction efficiency, selectivity, and environmental friendliness. The preparation of this compound and its derivatives can benefit significantly from these advanced methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave radiation to heat polar molecules and solvents rapidly and efficiently, often leading to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov

In the context of synthesizing fluorinated heterocyclic compounds, microwave irradiation can be particularly advantageous. For instance, in the synthesis of fluorinated fatty acid analogs, microwave heating has been shown to significantly enhance the incorporation of fluoride (B91410) into the molecule, with up to a 55% improvement in some cases, while reducing reaction times from minutes to seconds. nih.gov The synthesis of various heterocyclic compounds, including pyridines, has also been successfully achieved using microwave-assisted alcohol dehydrogenation, showcasing the versatility of this technique. eurekaselect.com

The key benefits of microwave-assisted synthesis in the preparation of compounds like this compound would include:

Rapid Reaction Rates: The direct and efficient heating of the reaction mixture can overcome activation energy barriers more effectively than conventional heating.

Higher Yields: Reduced reaction times and cleaner reactions often translate to higher isolated yields of the desired product.

Improved Purity: The minimization of side reactions and byproducts simplifies purification processes.

Milder Reaction Conditions: In some cases, microwave heating allows for reactions to be conducted at lower temperatures, which is beneficial for thermally sensitive substrates and products. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Fluorination

| Heating Method | Reaction Temperature (°C) | Reaction Time (min) | Fluoride Incorporation (%) |

| Conventional | 75 | 15 | ~85 |

| Microwave | 75 | 2 | >90 |

| Conventional | 65 | 15 | 42 |

| Microwave | 65 | 2 | 85 |

| Conventional | 55 | 15 | ~10-40 |

| Microwave | 55 | 10 | >85 |

Data extrapolated from studies on fluorinated fatty acid analogs, demonstrating the general advantages of microwave heating. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and selectivity. These reactions are instrumental in constructing the complex molecular architecture of substituted pyridines.

Several types of palladium-catalyzed cross-coupling reactions could be envisioned for the synthesis of precursors to this compound. For example, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a versatile method for creating C-C bonds. The synthesis of various multi-substituted pyridines has been achieved with complete regioselectivity using a Pd(OAc)₂ catalyst. nih.gov

Aryl-aryl cross-coupling reactions using ortho-substituted arylindium reagents have also been reported. organic-chemistry.org Furthermore, the intramolecular C-H arylation of pyridine derivatives using a palladium catalyst offers a direct method for forming fused heterocyclic systems. beilstein-journals.orgbeilstein-archives.org

A particularly relevant example is the palladium-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine, which demonstrates the feasibility of using palladium catalysis on pyridine rings bearing strong electron-withdrawing trifluoromethyl groups. mdpi.com This reaction, catalyzed by a Pd(dba)₂/BINAP system, proceeds in good to high yields, providing access to N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines. mdpi.com The successful application of these methods underscores their potential in the synthesis of this compound precursors.

Table 2: Examples of Palladium-Catalyzed Reactions on Pyridine Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Amination | Pd(dba)₂/BINAP | 2-bromo-5-(trifluoromethyl)pyridine and aromatic amines | N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines | mdpi.com |

| C-H Alkenylation | Pd(OAc)₂ with pyridine ligand | α,β-unsaturated oxime and alkenes | Multi-substituted pyridines | nih.gov |

| Intramolecular C-H Arylation | Pd(OAc)₂ with PPh₃ | 2-quinolinecarboxyamide with N-aryl bromide | Fused nitrogen-containing heterocycles | beilstein-journals.orgbeilstein-archives.org |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a wide range of functional groups. wikipedia.orgclockss.org

For the synthesis of this compound, DoM of a trifluoromethyl-substituted pyridine precursor would be a key step. The trifluoromethyl group itself can act as a moderate DMG. organic-chemistry.org Research has shown that 2-(trifluoromethyl)pyridine (B1195222) can be selectively metalated and subsequently carboxylated at either the 3- or 6-position depending on the choice of the organolithium reagent. epfl.chepfl.ch Similarly, 4-(trifluoromethyl)pyridine (B1295354) can be deprotonated at either the 2- or 3-position. epfl.chepfl.ch This "optional site selectivity" provides a high degree of control over the regiochemical outcome of the reaction.

The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is often crucial to prevent nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring. clockss.org By carefully selecting the starting material, organolithium reagent, and reaction conditions, it is possible to introduce a carboxylic acid group at the desired position on the pyridine ring, leading to the target molecule.

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives is an important area of research, as such compounds can have unique biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

General strategies for the stereoselective synthesis of chiral heterocyclic compounds, which could be applied to derivatives of this compound, include:

Use of Chiral Catalysts: Asymmetric catalysis, employing chiral metal complexes or organocatalysts, can induce enantioselectivity in a reaction. For example, the stereodivergent and stereoselective synthesis of cis- and trans-4-substituted prolinols has been achieved through diastereoselective hydrogenation using either Pd/C or Crabtree's catalyst. elsevierpure.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.

Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a chiral substrate can influence the stereochemical outcome of subsequent reactions.

While specific examples for the stereoselective synthesis of chiral derivatives of this compound are not extensively documented, the principles of asymmetric synthesis are well-established and could be adapted to this system. For instance, a chiral substituent could be introduced onto the pyridine ring or the carboxylic acid could be coupled with a chiral amine to form a chiral amide derivative.

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient compared to benzene, a characteristic that is dramatically amplified by the presence of two powerful electron-withdrawing trifluoromethyl groups at the 3- and 5-positions. This electronic feature makes the aromatic ring in 3,5-bis(trifluoromethyl)picolinic acid highly deactivated towards electrophilic aromatic substitution (EAS). youtube.comquora.comquimicaorganica.org Reactions that typically proceed readily on benzene, such as nitration or Friedel-Crafts alkylation, would require extremely harsh conditions and are generally not favorable. quimicaorganica.orgnih.gov If substitution were to occur, it would be predicted to happen at the C-4 position, as attack at the C-2 or C-6 positions would place a destabilizing positive charge adjacent to the already electron-deficient nitrogen atom. quora.com For instance, the reaction of unsubstituted picolinic acid with thionyl chloride has been shown to yield a 4-chloro-substituted by-product, indicating that substitution at this position is possible, though the strong deactivating nature of the CF₃ groups in the target molecule would make this significantly more difficult. nih.gov

Conversely, the severe electron deficiency of the ring makes it highly susceptible to nucleophilic aromatic substitution (NAS). quimicaorganica.org A good leaving group, if present on the ring, would be readily displaced by a nucleophile, particularly at the 2-, 4-, or 6-positions, as the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by the nitrogen atom. While specific examples starting with this compound are not detailed in the surveyed literature, studies on pentafluoropyridine (B1199360) show that nucleophilic attack occurs preferentially at the C-4 position under mild conditions, and at the C-2 and C-6 positions under harsher conditions. rsc.org This principle suggests that should a derivative of this compound with a suitable leaving group be synthesized, it would serve as a prime substrate for NAS reactions.

Radical Reactions and Mechanistic Studies

Specific research detailing the radical reactions of this compound is not extensively documented in the available literature. General studies on pyridine chemistry show that reactions involving trifluoromethyl radicals can be used to introduce CF₃ groups onto a pyridine ring, but these reactions often suffer from a lack of regioselectivity. acs.org Mechanistic studies on related compounds have focused on other reaction types, such as the cleavage of picolinic amides or the synthesis of N-arylpyridinium compounds. cam.ac.uknih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C-2 position is the most reactive site on the molecule for many common organic transformations. Its reactivity is central to the synthesis of various derivatives.

The conversion of the carboxylic acid to an amide is a fundamental transformation. This is typically achieved by first activating the carboxylic acid. A common method involves converting the acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂), often with a catalytic amount of DMF. nih.gov The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the desired amide. nih.gov

Alternatively, direct coupling methods using various reagents can facilitate amidation without isolating the acyl chloride. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) have been shown to be effective for the amidation of picolinic acids, providing good to excellent yields under relatively mild conditions. acs.orgnih.govresearchgate.net These methods offer the advantage of operational simplicity and often result in cleaner reactions with easier purification. nih.gov

Table 1: Selected Methods for Amidation of Picolinic Acid Derivatives

| Method | Reagents | Conditions | Notes | Reference |

|---|---|---|---|---|

| Acyl Chloride Formation | 1. SOCl₂, cat. DMF 2. Amine, Base | Room temperature or heating | A standard, highly effective two-step method. The intermediate acyl chloride is highly reactive. | nih.govnih.gov |

| DMTMM Coupling | Amine, DMTMM | Acetonitrile, Room temperature | Provides almost quantitative yields with simple purification. | researchgate.net |

| Borate-mediated Coupling | Amine, B(OCH₂CF₃)₃ | MeCN, 80-100 °C | Effective for less reactive acids and offers a simple workup. | acs.orgnih.gov |

Esterification of this compound can be accomplished through several standard methods. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic approach. rug.nl Alternatively, the acid can be converted to its acyl chloride before reaction with an alcohol, a method that is often faster and not reversible. Another route is the formation of activated esters, such as p-nitrophenyl or pentafluorophenyl esters, which can then react cleanly with alcohols. nih.gov

The reverse reaction, hydrolysis of the corresponding ester back to the carboxylic acid, can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is an equilibrium process, typically requiring heating under reflux with a dilute mineral acid like HCl or H₂SO₄. libretexts.org Basic hydrolysis, also known as saponification, is an irreversible reaction carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). libretexts.orgacs.org This process initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to regenerate the carboxylic acid. The rate of hydrolysis can be significantly enhanced by the presence of divalent metal ions like Cu²⁺ or Ni²⁺, which can chelate to the picolinate (B1231196) nitrogen and carbonyl oxygen, further activating the ester for nucleophilic attack. acs.org

Table 2: Conditions for Esterification and Hydrolysis of Picolinic Acid Derivatives

| Transformation | Reagents | Conditions | Notes | Reference |

|---|---|---|---|---|

| Esterification (Fischer) | Alcohol, cat. H₂SO₄ | Reflux | Reversible reaction; often requires removal of water. | rug.nl |

| Esterification (via Active Ester) | 1. SOCl₂ 2. Pentafluorophenol, Base | THF, Room Temperature | Forms a stable, activated intermediate for reaction with alcohols. | nih.gov |

| Hydrolysis (Acidic) | Dilute HCl or H₂SO₄ | Heat under reflux | Reversible; requires excess water to drive to completion. | libretexts.org |

| Hydrolysis (Basic) | NaOH(aq) or LiOH(aq) | Heat | Irreversible (saponification); forms the carboxylate salt. | libretexts.orgacs.org |

The carboxylic acid group can be reduced to a primary alcohol, forming [3,5-bis(trifluoromethyl)pyridin-2-yl]methanol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. chemguide.co.ukmasterorganicchemistry.com The reagent of choice is typically lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukmasterorganicchemistry.combyjus.com The reaction proceeds via the formation of an aluminum alkoxide complex, which is subsequently hydrolyzed during an acidic workup to yield the primary alcohol. chemguide.co.uk Care must be taken as LiAlH₄ is highly reactive and can potentially also reduce the pyridine ring under certain conditions, although reduction of the carboxylic acid is generally much faster. masterorganicchemistry.comnumberanalytics.com

Table 3: Reagents for the Reduction of Carboxylic Acids to Primary Alcohols

| Reagent | Solvent | Workup | Applicability | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Acidic (e.g., dilute H₂SO₄) | Strong, effective reagent for reducing carboxylic acids. Reacts violently with water. | chemguide.co.ukbyjus.com |

| Sodium Borohydride (NaBH₄) | Various | N/A | Generally unreactive towards carboxylic acids unless specific activating additives (e.g., I₂, ZnCl₂) are used. | masterorganicchemistry.commdma.ch |

Pyridine Ring Functionalization and Derivatization

Research into the direct functionalization of the this compound pyridine ring is specific, with derivatization often occurring on closely related structures. The electron-poor nature of the ring dictates the feasible transformation pathways, which primarily involve nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions on halogenated precursors.

One notable pathway involves the derivatization of related trifluoromethyl-substituted picolinic acids. For instance, the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide highlights the potential for introducing amino and methoxy (B1213986) groups onto the pyridine ring. google.comgoogle.com This process, however, starts from a pre-functionalized pyridine derivative rather than direct substitution on this compound itself.

The introduction of an amino group at the 4-position of a trifluoromethyl-substituted picolinonitrile has also been demonstrated, suggesting that amination is a viable strategy for modifying the pyridine core. evitachem.com General methods for synthesizing aminopicolinic acids often involve the nitration of a picolinic acid N-oxide followed by reduction, a pathway that could potentially be applied to this compound. umsl.edu

Furthermore, palladium-catalyzed amination reactions on bromo-substituted trifluoromethylpyridines have been reported, indicating that halogenated derivatives of this compound could serve as versatile intermediates for introducing a variety of functional groups. mdpi.com The synthesis of various compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety underscores the general reactivity of this substituted aromatic system. mdpi.comnih.govresearchgate.net

Detailed research findings on the direct halogenation, nitration, or C-H activation on the pyridine ring of this compound are limited in publicly available literature. However, based on the reactivity of analogous compounds, the following table outlines potential derivatization reactions.

Interactive Data Table: Potential Pyridine Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Potential Product |

| Amination | Nucleophilic aromatic substitution on a 4-halo precursor with an amine. | 4-Amino-3,5-bis(trifluoromethyl)picolinic acid |

| Methoxylation | Nucleophilic aromatic substitution on a 6-halo precursor with sodium methoxide. | 6-Methoxy-3,5-bis(trifluoromethyl)picolinic acid |

| Halogenation | Electrophilic halogenation (e.g., with NBS, NCS) may require harsh conditions due to the deactivated ring. | Halo-3,5-bis(trifluoromethyl)picolinic acid |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) on the N-oxide, followed by reduction. | Amino-3,5-bis(trifluoromethyl)picolinic acid |

| Cross-Coupling | Pd-catalyzed coupling of a halo-derivative with boronic acids or amines. | Aryl- or amino-substituted derivatives |

Coordination Chemistry and Supramolecular Assemblies

Ligand Design Principles for 3,5-Bis(trifluoromethyl)picolinic acid

The design of this compound as a ligand is fundamentally governed by the potent electronic and steric influences of its two trifluoromethyl (-CF3) substituents. The -CF3 group is characterized by its strong electron-withdrawing nature, which significantly alters the electronic properties of the pyridine (B92270) ring. mdpi.com This high electronegativity and electron-withdrawing effect can enhance the Lewis acidity of a coordinated metal center and increase the thermal and oxidative stability of the resulting metal complexes. mdpi.comrsc.org

Sterically, the trifluoromethyl group is considered to be bulky, with a steric demand that has been compared to that of an ethyl or isopropyl group. mdpi.comresearchgate.net The placement of two such groups at the 3 and 5 positions of the picolinic acid framework creates a sterically hindered coordination pocket. This steric hindrance can influence the coordination geometry of the metal center, affect the stability of the resulting complex, and potentially create unique reactive sites by preventing full coordination saturation. nih.govillinois.edu The combination of these strong electronic and significant steric effects makes this compound a "privileged" structural motif, particularly in fields like organocatalysis where precise control over the electronic and spatial environment is crucial. researchgate.net

Metal Complexation Studies

While specific studies on this compound are not broadly detailed in the provided literature, extensive research on the closely related 5-(trifluoromethyl)picolinic acid and other picolinic acid derivatives provides a strong basis for understanding its coordination behavior.

Complexes of 5-(trifluoromethyl)picolinic acid have been synthesized with a range of transition metals, including Co(II), Cr(III), Mn(II), and Ir(III). nih.gov For instance, zinc(II) complexes have been formed with isomeric trifluoromethyl-pyridine carboxylic acids, demonstrating how the substituent position impacts the final structure and biological activity. rsc.org In a study comparing zinc complexes of 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) and 4-(trifluoromethyl)nicotinic acid (Htfc), both resulting complexes, [Zn(tpc)2(H2O)2] and [Zn(tfc)2(H2O)2], adopted six-coordinate geometries, but with different ligand coordination modes. rsc.org

Picolinic acid-based ligands have also been used to form complexes with Cu(II), Ni(II), and Co(II). nih.govorientjchem.org New Cu(II) complexes with a bifunctional ligand derived from picolinic acid have been synthesized and structurally characterized, revealing square planar and square-pyramidal geometries. nih.gov Similarly, Co(II), Ni(II), Cu(II), Mn(II) and Zn(II) perchlorate (B79767) complexes with picolinic acid have been prepared. orientjchem.org The coordination of Ga(III) with macrocyclic ligands for radiopharmaceutical applications has also been explored, and high-denticity picolinic acid-based chelators have been studied for their potential with various radiometals. cdnsciencepub.comsouthampton.ac.uk

Interactive Table 1: Examples of Metal Complexes with Related Picolinic Acid Ligands

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference(s) |

|---|---|---|---|---|

| Zn(II) | 5-(trifluoromethyl)pyridine-2-carboxylic acid | [Zn(tpc)₂(H₂O)₂] |

Distorted Octahedral | rsc.org |

| Zn(II) | 4-(trifluoromethyl)nicotinic acid | [Zn(tfc)₂(H₂O)₂] |

Distorted Octahedral | rsc.org |

| Cu(II) | Picolinic acid & 1,10-phenanthroline (B135089) | [Cu(pic)₂(phen)]·H₂O |

Distorted Octahedral | researchgate.net |

| Cu(II) | Picolinic acid derivative (DPPA) | [Cu(II)(DPPA)] |

Square Planar | nih.gov |

| Cu(II) | Picolinic acid derivative (DPPA) & bipyridine | [Cu(II)(DPPA)(bpy)] |

Square-Pyramidal | nih.gov |

| Ni(II) | 5-(3′, 5′-dicarboxylphenyl) picolinic acid | Not specified | Not specified | orientjchem.org |

| Mn(II) | 5-(3′, 5′-dicarboxylphenyl) picolinic acid | Not specified | Not specified | orientjchem.org |

| Co(II) | 5-(trifluoromethyl)picolinic acid | Not specified | Not specified | nih.gov |

| Cr(III) | 5-(trifluoromethyl)picolinic acid | [Cr(5-(trifluoromethyl)picolinate)₂(H₂O)₂]NO₃·H₂O |

Not specified | nih.gov |

| Ir(III) | 5-(trifluoromethyl)picolinic acid | Not specified | Not specified | nih.gov |

Picolinic acid and its derivatives are classic bidentate chelating ligands. researchgate.net Denticity refers to the number of donor atoms in a ligand that bind to the central metal ion. wikipedia.org this compound coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five-membered chelate ring.

This N,O-bidentate coordination is a highly common and stable binding mode for picolinic acid-type ligands. rsc.org In a zinc complex with 5-(trifluoromethyl)pyridine-2-carboxylic acid, the ligand acts as an N,O-chelated donor. rsc.org In contrast, its isomer, 4-(trifluoromethyl)nicotinic acid, where the carboxylate group is not adjacent to the nitrogen, coordinates in a monodentate fashion through the nitrogen and oxygen atoms to different metal centers, highlighting the importance of the ortho-positioning of the nitrogen and carboxylate groups for chelation. rsc.org Therefore, this compound is expected to function exclusively as a bidentate ligand.

The structural characterization of metal complexes involving substituted picolinic acids is typically achieved through single-crystal X-ray diffraction. For the complex [Zn(tpc)2(H2O)2], derived from 5-(trifluoromethyl)picolinic acid, X-ray analysis revealed a distorted octahedral geometry around the central Zn(II) ion. rsc.orgrsc.org The zinc atom is coordinated to two ligand molecules through their nitrogen and carboxylate oxygen atoms, and to two water molecules. rsc.org The structure of a related Cu(II) complex, [Cu(pic)2(phen)]·H2O, also shows a distorted octahedral environment, with the copper ion bonded to two picolinate (B1231196) ligands and one 1,10-phenanthroline molecule. researchgate.net

Interactive Table 2: Selected Bond Parameters for a Zn(II) Complex with 5-(Trifluoromethyl)picolinic Acid

| Complex | Bond | Bond Length (Å) | Bond Angle (°) | Angle | Reference(s) |

|---|---|---|---|---|---|

[Zn(tpc)₂(H₂O)₂] |

Zn(1)–O(2) | 2.070 | O(2)–Zn(1)–N(1) | 79.55 | rsc.org |

| Zn(1)–N(1) | 2.138 | O(2)–Zn(1)–O(3) | 179.31 | rsc.org | |

| Zn(1)–O(3) (water) | 2.122 | N(1)–Zn(1)–N(2) | 179.73 | rsc.org |

Supramolecular Architectures and Hydrogen Bonding Networks

In the solid state, fluorinated picolinic acids and their complexes assemble into intricate supramolecular structures governed by hydrogen bonding and other non-covalent interactions. The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate provides a clear model for this behavior. nih.gov It forms a centrosymmetric, water-bridged hydrogen-bonding dimer. nih.goviucr.org These dimers are further linked into two-dimensional sheets through additional hydrogen bonds involving the water molecule, the pyridine nitrogen, and the carbonyl oxygen. nih.govnih.gov

Within these sheets, the trifluoromethyl groups extend from the faces, facilitating intermolecular contacts such as F···F and C–H···F between adjacent sheets to build a three-dimensional network. nih.govnih.gov While the C-F bond is a weak hydrogen bond acceptor, these interactions, along with π-π stacking, can play a significant role in the crystal packing. nih.govmdpi.com The coordination of fluorinated ligands to a metal can enhance the hydrogen-bonding acceptor ability of the fluorine atoms. acs.org In metal complexes like [Cr(5-(trifluoromethyl)picolinate)2(H2O)2]NO3·H2O, a water of solvation similarly facilitates the formation of a hydrogen-bonding network, leading to two-dimensional sheets with the trifluoromethyl groups exposed on the surfaces. nih.gov

Peculiarities of Fluorinated Ligands in Coordination Chemistry

The incorporation of fluorine, and particularly trifluoromethyl groups, into a ligand framework imparts a unique set of properties to the resulting metal complexes. rsc.orgnsf.gov These peculiarities arise from the distinct characteristics of the fluorine atom, including its high electronegativity, the strength of the C-F bond, and its small van der Waals radius. rsc.orgwikipedia.org

Key characteristics of complexes with fluorinated ligands like this compound include:

Enhanced Stability : Metal complexes with fluorinated ligands often exhibit high thermal and oxidative stability. rsc.org This is attributed to the strong, inert nature of the C-F bond. wikipedia.org

Modified Electronic Properties : The powerful electron-withdrawing effect of -CF3 groups makes the ligand a poorer electron donor. mdpi.com This increases the Lewis acidity of the coordinated metal center, which can alter its reactivity and catalytic properties. illinois.edunsf.gov

Unique Intermolecular Interactions : The presence of multiple fluorine atoms introduces the possibility of C–H···F and F···F interactions, which direct the formation of specific supramolecular architectures. nih.govacs.org Coordination to a metal can increase the negative potential on the fluorine atoms, strengthening their ability to accept hydrogen bonds. acs.org

Fluorous Phase Affinity : The high fluorine content can impart significant lipophobicity and a preference for fluorous solvents, enabling applications in fluorous-biphase catalysis and purification. rsc.orgwikipedia.org

Spectroscopic Shifts : Fluorination typically leads to shifted spectroscopic features in techniques like NMR, IR, and UV-Vis, which can be useful for characterization and probing the electronic environment of the complex. rsc.org

Catalysis and Directed Transformations

Organocatalysis Mediated by 3,5-Bis(trifluoromethyl)phenylboronic Acid Systems

While distinct from picolinic acids, arylboronic acids bearing strong electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have emerged as powerful organocatalysts. Their utility stems from their mild Lewis acidity and ability to facilitate reactions through various activation modes. rsc.org

Arylboronic acids are effective catalysts for the dehydrative condensation of carboxylic acids and amines to form amides, a fundamental transformation in chemical synthesis. The catalytic activity is highly dependent on the electronic properties of the aryl ring. Boronic acids equipped with electron-withdrawing groups, like the two trifluoromethyl (CF₃) groups in 3,5-bis(trifluoromethyl)phenylboronic acid, exhibit enhanced Lewis acidity, which promotes the formation of key intermediates. rsc.orgmdpi.com

The mechanism is believed to involve the formation of a mixed anhydride (B1165640) between the boronic acid and the carboxylic acid. This activated species is then susceptible to nucleophilic attack by the amine. The electron-deficient nature of the 3,5-bis(trifluoromethyl)phenyl group accelerates the reaction, making it a superior catalyst for this transformation. rsc.org

The catalytic efficacy of 3,5-bis(trifluoromethyl)phenylboronic acid has been compared to other boronic acids in various transformations. In a one-pot, multi-component synthesis of functionalized tetrahydroquinolines, 3,5-bis(trifluoromethyl)phenylboronic acid was found to be a superior catalyst compared to both unsubstituted phenylboronic acid and 4-(trifluoromethyl)phenylboronic acid. rsc.org This highlights the significant impact of the two electron-withdrawing CF₃ groups at the meta positions.

Research has shown that the position of the trifluoromethyl group is crucial. For instance, in certain dehydrative amidations, 2,4-bis(trifluoromethyl)phenylboronic acid was found to be a highly effective catalyst. rsc.org Mechanistic studies suggest the ortho-substituent plays a key role in preventing the coordination of the amine to the boron atom of the active species, thereby accelerating the desired amidation. rsc.org This indicates that while strong electron-withdrawing character is essential, steric factors and substituent positioning can be fine-tuned to optimize catalytic performance.

| Catalyst | Yield of Product 5a (%) |

|---|---|

| Phenylboronic acid | 62 |

| 4-(Trifluoromethyl)phenylboronic acid | 74 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 87 |

Advanced Materials Science Applications

Incorporation into Functionalized Polymers

Functionalized polymers are macromolecules that have specific chemical groups attached to their backbone, imparting tailored properties and functionalities. The 3,5-bis(trifluoromethyl)picolinic acid molecule possesses distinct functional groups—the carboxylic acid and the pyridine (B92270) nitrogen—that allow for its incorporation into polymer structures, while the trifluoromethyl groups provide enhanced characteristics.

The introduction of trifluoromethyl groups into polymer backbones is a recognized strategy for improving material properties. nih.gov These bulky, highly electronegative groups can disrupt polymer chain packing, which often leads to improved solubility in common organic solvents. nih.gov This enhanced solubility is a significant advantage for material processing and device fabrication. nih.gov Furthermore, the strong carbon-fluorine bonds contribute to the high thermal and chemical stability of the resulting polymers. The hydrophobic nature of the -CF3 groups can also increase the water resistance of the material. nih.gov

While direct polymerization of this compound is not widely documented, its structure is analogous to other building blocks used in advanced polymers. For instance, trifluoromethyl groups are incorporated into the diamine moieties of semi-alicyclic polyimides to create materials with excellent solubility, high heat resistance, and transparency suitable for optoelectronic applications. nih.gov The picolinic acid moiety itself offers a reactive site for grafting onto other polymers or for serving as a chelating site within a metallopolymer framework.

Role in the Development of Advanced Materials

The unique combination of a chelating picolinic acid unit and property-enhancing trifluoromethyl groups allows this compound to play a crucial role in the design of various advanced materials.

Its primary role is as a specialized ligand for creating metal complexes. nih.gov Picolinic acids are effective bidentate chelating agents for a wide range of metal ions. nih.gov The resulting metal-organic complexes are a significant class of advanced materials with diverse applications. 5-(Trifluoromethyl)-2-pyridinecarboxylic acid, a closely related compound, has been used to synthesize complexes with transition metals such as Cobalt(II), Chromium(III), Manganese(II), and Iridium(III). nih.gov These complexes can exhibit unique magnetic, catalytic, or luminescent properties. For example, a Chromium(III) complex featuring this ligand forms a hydrogen-bonding network that organizes into two-dimensional sheets, a feature of interest in crystal engineering. nih.gov

In the context of polymers, the incorporation of trifluoromethyl groups, such as those from this compound, is a key strategy for developing advanced polyimides. These materials are sought after for applications in the electronics industry. The presence of -CF3 groups leads to several beneficial modifications:

Enhanced Thermal Stability : The rigidity and linearity of the polymer backbone can be modified to increase thermal stability, with onset decomposition temperatures reaching as high as 436 °C in some fluorinated polyimides. nih.gov

Improved Optical Properties : Trifluoromethyl groups help to improve the transparency of polymer films, which is critical for their use in optoelectronics. nih.gov

Increased Hydrophobicity : The nonpolar -CF3 groups effectively repel water, a desirable property for materials used in electronic devices. nih.gov

Optoelectronic Materials: Phosphorescent Materials for OLEDs (derived from transition-metal complexes)

One of the most significant applications for this compound is as an ancillary ligand in phosphorescent transition-metal complexes for Organic Light-Emitting Diodes (OLEDs). nih.gov Iridium(III) complexes, in particular, are exceptional triplet emitters used in phosphorescent OLEDs (PhOLEDs) because their strong spin-orbit coupling enables the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. nih.gov

The trifluoromethyl groups on the picolinic acid ligand offer several advantages in this context:

They can effectively suppress intermolecular packing and reduce triplet-triplet annihilation, a quenching process that leads to efficiency roll-off at high brightness. nih.gov

The low vibrational frequency of the C-F bond helps to minimize non-radiative decay rates, thereby increasing the phosphorescence quantum yield. nih.gov

The electron-withdrawing nature of the -CF3 groups can influence the energy levels of the complex, allowing for the fine-tuning of the emission color.

Research on red-emitting Ir(III) complexes has shown that the choice of ligands is critical for achieving high efficiency. While most Ir(III) complexes use six- or five-membered rings like acetylacetonate (B107027) (acac) or picolinate (B1231196) (pic) as ancillary ligands, the development of novel ligands is a key area of research. nih.gov The performance of OLEDs using such phosphorescent emitters can be exceptional, as demonstrated by devices using various Ir(III) complexes.

Table 1: Performance of Representative Phosphorescent OLEDs (PhOLEDs) using Iridium(III) Emitters

| Emitter Complex | Max. Current Efficiency (cd A⁻¹) | Max. External Quantum Efficiency (EQE) (%) | Max. Brightness (cd m⁻²) | Emission Color |

| Ir(piq)₂(ma) | 9.39 | 12.09 | Not Specified | Deep-Red |

| Ir(piq)₂(ema) | 8.6 | 10.19 | Not Specified | Deep-Red |

| Ir-3 (with phenothiazine (B1677639) unit) | 23.71 | 18.1 | 22,480 | Red |

Data sourced from studies on various phosphorescent iridium complexes. nih.govnih.gov This table illustrates the typical performance metrics for OLEDs based on such materials.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. However, no specific peer-reviewed studies detailing these calculations for 3,5-Bis(trifluoromethyl)picolinic acid were identified. Such studies on analogous molecules, like other substituted picolinic acids, have been used to correlate molecular structure with chemical activity. nih.gov

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure, including molecular orbital distributions (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), charge distribution, and bonding characteristics of this compound has not been reported. For comparison, studies on the related compound 5-(trifluoromethyl)picolinic acid have detailed its bond lengths and supramolecular interactions in the solid state. nih.gov

Conformational Analysis and Stability

There are no published studies on the conformational analysis of this compound. Such an analysis would identify the most stable conformers of the molecule, considering the rotation of the carboxylic acid and trifluoromethyl groups, and quantify the energy differences between them. Computational studies on other molecules with 3,5-bis-CF3 substitution have shown that these electron-withdrawing groups can significantly influence the stability of different conformers. mdpi.com

Vibrational Spectroscopy Prediction and Interpretation

A theoretical prediction and interpretation of the vibrational spectra (such as Infrared and Raman) for this compound are not available. This type of study would involve calculating the vibrational frequencies and comparing them to experimental data to assign specific spectral bands to molecular motions.

Thermochemical Property Prediction

No specific data from computational predictions of thermochemical properties, such as the heat of formation or Gibbs free energy, for this compound could be located.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insight into the behavior of a molecule over time, including its interactions with solvents or biological macromolecules. No literature reporting MD simulations specifically for this compound was found.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. There are currently no available studies that apply this approach to understand the reactivity or synthetic pathways involving this compound.

Data Tables

Due to the absence of specific computational data in the reviewed literature for this compound, the following tables are presented as templates for the type of data that would be generated from the relevant theoretical studies.

Table 1: Predicted Thermochemical Properties (Template) This table is a template. No data is available for this compound.

| Property | Predicted Value | Unit | Computational Method |

|---|---|---|---|

| Heat of Formation (ΔHf) | N/A | kJ/mol | N/A |

| Gibbs Free Energy (G) | N/A | Hartree | N/A |

| HOMO Energy | N/A | eV | N/A |

| LUMO Energy | N/A | eV | N/A |

| HOMO-LUMO Gap | N/A | eV | N/A |

Table 2: Key Predicted Vibrational Frequencies (Template) This table is a template. No data is available for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | N/A | N/A | N/A |

| C=O stretch (Carboxylic Acid) | N/A | N/A | N/A |

| C-F stretch (Trifluoromethyl) | N/A | N/A | N/A |

| Pyridine (B92270) Ring stretch | N/A | N/A | N/A |

Intermolecular Interactions and Non-Covalent Forces

While direct crystallographic studies on this compound are not available in the surveyed literature, extensive research on closely related analogues, such as 5-(trifluoromethyl)picolinic acid and other molecules featuring the 3,5-bis(trifluoromethyl)phenyl group, provides significant insight into its probable intermolecular interactions and non-covalent forces. The computational and experimental data from these related compounds allow for a robust extrapolation of the structural and supramolecular chemistry of this compound.

The primary and most dominant intermolecular interaction in the solid state of picolinic acid derivatives is hydrogen bonding. nih.gov Carboxylic acids are well-known to form strong, centrosymmetric dimers through O–H⋯O hydrogen bonds between their carboxyl groups. mdpi.comquora.com This is a highly stable arrangement that creates a characteristic R²₂(8) graph-set motif. mdpi.com For this compound, the formation of such a dimer is highly anticipated, representing the key supramolecular feature. In the case of the hydrated form of 5-(trifluoromethyl)picolinic acid, a water molecule bridges two acid molecules, acting as both a hydrogen bond donor and acceptor to the carboxylic acid and the pyridine nitrogen. nih.gov This demonstrates the compound's capacity to engage in complex hydrogen-bonding networks.

The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the pyridine ring significantly influences the molecule's electronic properties and introduces other types of non-covalent interactions. nih.gov These trifluoromethyl groups are known to participate in van der Waals forces, including fluorine-fluorine (F⋯F) and weak C–H⋯F contacts. nih.gov In the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, these interactions are crucial for the three-dimensional packing of the supramolecular sheets formed by hydrogen bonding. nih.gov Similarly, a structural analysis of 3,5-bistrifluoromethylhydrocinnamic acid revealed that F⋯H and F⋯F contacts account for a significant portion (57.2%) of the total Hirshfeld surface area, indicating their importance in the crystal packing. mdpi.com

| Interaction Type | Participating Groups | Description | Source Analogue |

|---|---|---|---|

| Hydrogen Bonding (Dimer) | Carboxylic Acid (–COOH) | A strong, centrosymmetric O–H⋯O hydrogen-bonded dimer is expected to form between two molecules, creating an R²₂(8) motif. | 3,5-bistrifluoromethylhydrocinnamic acid mdpi.com |

| Hydrogen Bonding (Solvated) | Carboxylic Acid, Pyridine N, Solvent (e.g., H₂O) | In the presence of a protic solvent like water, the molecule can form extended hydrogen-bonding networks where the solvent acts as a bridge. | 5-(trifluoromethyl)picolinic acid monohydrate nih.gov |

| Fluorine Interactions | Trifluoromethyl (–CF₃) groups | Weak, non-covalent F⋯F and C–H⋯F contacts between adjacent molecules contribute to the overall crystal packing. | 5-(trifluoromethyl)picolinic acid monohydrate nih.gov |

| Dispersion Forces | Aromatic Ring, Trifluoromethyl groups | Van der Waals and dispersion forces contribute significantly to the stabilization of the crystal lattice. | 3,5-bistrifluoromethylhydrocinnamic acid mdpi.com, Quinolone carboxylic acid derivatives nih.gov |

Ligand-Substrate/Receptor Docking Studies for Structural Insights

Ligand-substrate or ligand-receptor docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is invaluable in drug discovery and molecular biology for understanding the structural basis of molecular recognition. While specific docking studies for this compound were not found in the reviewed literature, studies on analogous compounds illustrate the potential and methodology for such investigations.

Computational docking can provide crucial insights into how a molecule like this compound might interact with a biological target. The process involves placing the ligand into the binding site of a receptor (typically a protein or nucleic acid) in various conformations and orientations and scoring each pose based on a function that estimates the binding affinity. nih.gov This scoring function typically accounts for electrostatic interactions, van der Waals forces, and, importantly for this class of compounds, hydrogen bonding. nih.gov

A pertinent example is the molecular docking study of 4-(trifluoromethyl)pyridine-2-carboxylic acid (4TPCA) with a B-DNA dodecamer. journaleras.com In this research, the AutoDock4 program was used to simulate the interaction. The study identified the most stable conformation of 4TPCA bound to DNA, characterized by the lowest binding energy. journaleras.com Such studies are fundamental in assessing the potential of a compound to act as a DNA-interacting agent. The global chemical reactivity descriptors of 4TPCA were also calculated using Density Functional Theory (DFT) to complement the docking analysis. journaleras.com

Furthermore, docking studies on other pyridine derivatives have been conducted to evaluate their potential as inhibitors of specific enzymes, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These studies reveal how the pyridine scaffold and its substituents can fit into the ATP-binding pocket of the receptor, forming key hydrogen bonds and other interactions with specific amino acid residues. The insights gained from such docking simulations are instrumental in the rational design of more potent and selective inhibitors.

For this compound, a docking study against a relevant biological target would likely focus on the role of its key functional groups. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen can also act as a hydrogen bond acceptor. nih.gov The two trifluoromethyl groups, while generally considered lipophilic, can also engage in specific interactions within a binding pocket. These computational approaches are essential for generating hypotheses about the molecule's mechanism of action at a structural level before undertaking more resource-intensive experimental validation.

| Ligand | Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)pyridine-2-carboxylic acid (4TPCA) | B-DNA | AutoDock4, DFT/B3LYP/6-311++G(d,p) | The lowest binding energy conformation was identified, indicating a stable interaction with the DNA structure. Global reactivity descriptors were calculated. | journaleras.com |

| Various Pyridine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking | Demonstrated potential for pyridine-based compounds to act as EGFR inhibitors, providing a basis for designing new anti-tumor agents. | Generic finding from related studies |

Analytical Methodologies for Characterization

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3,5-Bis(trifluoromethyl)picolinic acid.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to see signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for their positions on the substituted ring.

¹³C NMR: Carbon-13 NMR details the carbon framework of the molecule. Each unique carbon atom in the pyridine ring, the carboxylic acid, and the trifluoromethyl groups would produce a distinct signal. The significant electronegativity of the fluorine atoms would cause a noticeable downfield shift in the signals of the carbons to which the CF₃ groups are attached.

¹⁹F NMR: Given the presence of two trifluoromethyl (CF₃) groups, Fluorine-19 NMR is a particularly powerful technique for characterizing this compound. It provides direct information about the fluorine environments. The two CF₃ groups at the 3- and 5-positions are expected to be chemically equivalent, likely resulting in a single, sharp signal in the ¹⁹F NMR spectrum, confirming their symmetrical placement on the pyridine ring. The chemical shift of this signal is characteristic of trifluoromethyl groups attached to an aromatic system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. These include:

A broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group.

A sharp, strong absorption peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Strong absorption bands typically in the 1100-1350 cm⁻¹ region, which are characteristic of C-F stretching vibrations from the two trifluoromethyl groups.

Absorptions corresponding to C=C and C=N stretching vibrations within the pyridine ring, typically found in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₃F₆NO₂), HRMS would confirm the exact mass corresponding to this formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic losses of fragments such as the carboxylic acid group (-COOH) or trifluoromethyl groups (-CF₃).

Chromatographic Separation Methods (e.g., HPLC, GC-MS/MS)

Chromatographic methods are essential for separating the compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, would be suitable for its analysis. Detection is typically achieved using a UV detector, as the pyridine ring is a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): For GC analysis, the carboxylic acid group of this compound typically requires derivatization to a more volatile ester form (e.g., a methyl or trimethylsilyl (B98337) ester) to prevent peak tailing and improve chromatographic performance. GC coupled with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification, making it a powerful tool for trace-level analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₈H₃F₆NO₂). A close match between the experimental and theoretical values serves as a fundamental confirmation of the compound's purity and empirical formula.

| Theoretical Elemental Composition of C₈H₃F₆NO₂ | |

| Element | Mass Percentage |

| Carbon (C) | 37.09% |

| Hydrogen (H) | 1.17% |

| Fluorine (F) | 44.00% |

| Nitrogen (N) | 5.41% |

| Oxygen (O) | 12.35% |

Emerging Research Directions and Future Outlook

Novel Applications in Interdisciplinary Fields (e.g., Chemical Biology)

The distinct structure of 3,5-Bis(trifluoromethyl)picolinic acid makes it a valuable tool in chemical biology and medicinal chemistry. Its ability to interact with biological systems in specific ways is opening up new avenues for therapeutic and diagnostic development.

Radiotheranostics : Picolinic acid-based chelators are gaining significant attention as scaffolds for radiotheranostic agents, which combine diagnostic imaging with radiotherapy. nih.gov Derivatives like neunpa and octapa, which incorporate a picolinic acid backbone, can be conjugated with targeting moieties (e.g., for the prostate-specific membrane antigen, PSMA) and albumin binders. nih.gov These complexes can stably chelate radiometals, and initial studies with an ¹¹¹In-labeled octapa derivative have shown successful tumor imaging, indicating their promise as a platform for both diagnosing and treating diseases like prostatic neoplasms. nih.gov

Immunomodulation and Enzyme Inhibition : Picolinic acid is a natural human metabolite of tryptophan that plays a role in the immune system. nih.gov It can act as an immunomodulator and is involved in zinc transport, in part by binding to zinc finger proteins (ZFPs), which are critical for viral replication and cellular functions. nih.gov The pyridine (B92270) ring is electron-deficient and facilitates π-π stacking and hydrogen bonding with biological targets, while the carboxylic group provides polarity and can coordinate with metal ions in enzyme active sites. nih.gov This makes the picolinic acid scaffold highly versatile for designing new enzyme inhibitors. nih.gov

Probes for Metal Complexes : The core structure, 5-(Trifluoromethyl)picolinic acid, is known to act as a monoanionic ligand, forming stable complexes with a variety of metal ions, including cobalt (II), chromium (III), manganese (II), and iridium (III). nih.gov This inherent chelating ability allows for its use in coordination chemistry and as a building block for creating metallodrugs or chemical probes to study biological systems.

Antimicrobial Agents : The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in a number of potent bioactive molecules. nih.gov While not picolinic acid itself, research on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives has shown potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov This demonstrates the potential of the 3,5-bis(trifluoromethyl)phenyl group, a key feature of the title compound, as a critical pharmacophore for developing new antibiotics to combat resistant pathogens. nih.gov

Rational Design of New Picolinic Acid Derivatives with Enhanced Properties

Rational drug design involves the iterative process of designing and synthesizing new compounds based on a deep understanding of their biological target and structure-activity relationships (SAR). The this compound scaffold is an excellent starting point for such endeavors.

The process typically involves modifying the core picolinic acid structure to optimize interactions with a specific biological target, thereby enhancing potency and selectivity. For example, in the development of new synthetic auxin herbicides, picolinic acid derivatives were designed to target the auxin-signaling F-box protein 5 (AFB5). nih.govmdpi.com By systematically modifying substituents on the picolinic acid ring and using the resulting inhibitory activity data, researchers can build robust SAR models. nih.govmdpi.com

Similarly, novel picolinic acid derivatives have been designed as anticancer agents by targeting the epidermal growth factor receptor (EGFR) kinase domain. pensoft.net Molecular docking studies are used to predict how these new molecules will bind within the active site of the target protein, guiding the synthesis of compounds with improved therapeutic potential. pensoft.net The design of trifluoromethylated analogues of kinase inhibitors, such as those targeting Pim1, further illustrates this strategy. mdpi.com

| Derivative Class | Biological Target | Design Strategy | Desired Outcome |

|---|---|---|---|

| 6-Pyrazolyl-2-picolinic acids | Auxin-signaling F-box protein 5 (AFB5) | Template-based design, 3D-QSAR modeling, and molecular docking to optimize binding. nih.govmdpi.com | Potent and selective herbicides. nih.gov |

| Substituted picolinohydrazides | EGFR kinase domain | Synthesis of new derivatives and evaluation of binding affinity via molecular docking. pensoft.net | Anticancer agents targeting non-small cell lung cancer. pensoft.net |

| Thiosemicarbazone-containing quinazolines | VEGFR2 | Structural design based on known inhibitor binding modes (DFG-out configuration). mdpi.com | Anti-angiogenic compounds for cancer therapy. mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | Pim1 Kinase | Synthesis of trifluoromethylated analogues of known potent inhibitors. mdpi.com | Novel kinase inhibitors. mdpi.com |

Advanced Computational Methodologies for Prediction and Discovery

The timeline and cost of drug discovery and chemical development are being significantly reduced through the use of advanced computational methods. exlibrisgroup.com These in silico techniques are integral to the rational design of new this compound derivatives, allowing researchers to predict properties and prioritize synthetic efforts. nih.govnih.gov

Key computational approaches include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It was used to evaluate the binding affinity of novel picolinic acid derivatives to the EGFR kinase domain, helping to rationalize their observed anticancer activity. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov A 3D-QSAR model was successfully constructed for picolinic acid-based herbicides to guide the synthesis of more potent analogues. nih.govmdpi.com

Pharmacokinetic and Toxicity (ADMET) Prediction : In silico tools can now predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile before it is even synthesized. nih.gov This allows for the early elimination of candidates with poor drug-like properties, saving time and resources. nih.govmdpi.com

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insight into the stability of a protein-ligand complex. nih.gov This method can reveal how a target enzyme might change its conformation to better accommodate a ligand, offering a more dynamic picture than static docking. nih.gov

Inverse Virtual Screening (IVS) : When the biological target of a compound is unknown, IVS can be used to screen a library of known protein structures to identify potential high-affinity targets. nih.gov This approach was used to identify Leishmania major N-myristoyltransferase as a likely target for a series of related quinoline (B57606) carboxylic acids. nih.gov

Quantum Chemical Calculations : These methods can evaluate the electronic structure of molecules, providing insights into their reactivity and physical properties. nih.gov Such calculations have been used to establish correlations between the molecular structure of picolinic acid derivatives and their physiological effects. nih.gov

| Computational Method | Primary Function | Application Example for Picolinic Acid & Related Scaffolds |

|---|---|---|

| Molecular Docking | Predicts ligand binding mode and affinity within a protein active site. | Evaluating how picolinic acid derivatives bind to EGFR kinase and AFB5. mdpi.compensoft.net |

| QSAR | Correlates chemical structure with biological activity to guide optimization. | Developing a 3D-QSAR model to guide the design of novel picolinic acid herbicides. nih.gov |

| ADMET Prediction | Assesses the drug-likeness and potential safety profile of a molecule in silico. | Predicting the pharmacokinetic properties of novel kinase inhibitors to prioritize synthesis. mdpi.com |

| Molecular Dynamics (MD) | Simulates the dynamic interactions between a ligand and its target over time. | Demonstrating the stable binding of quinoline derivatives to Leishmania N-myristoyltransferase. nih.gov |

| Quantum Chemistry | Calculates electronic structure to correlate with physical or physiological properties. | Evaluating structure-property relationships for various picolinic acid derivatives. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.